

Application Note: Determination of Carbutamide by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Carbutamide	
Cat. No.:	B1668437	Get Quote

Abstract

This application note presents a detailed protocol for the determination of **carbutamide** in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to provide a robust, accurate, and precise quantification of **carbutamide**. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

Carbutamide is a first-generation sulfonylurea compound that exhibits hypoglycemic activity.[1] Although its use has been largely superseded by newer generation drugs due to toxic effects on bone marrow, it remains an important compound for research and in specific contexts.[1] High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs), impurity profiling, and stability testing.[2] This document provides a comprehensive HPLC method for the analysis of carbutamide.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions.



Parameter	Recommended Condition
HPLC System	Quaternary or Binary Gradient HPLC with UV Detector
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5)
Gradient Program	Isocratic: 60:40 (Acetonitrile:Phosphate Buffer)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient (25 °C)
Detection Wavelength	231 nm

Note: The mobile phase composition and pH may be optimized to achieve the desired separation and peak shape.

- Carbutamide Reference Standard: Of known purity.
- Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Potassium Dihydrogen Phosphate: Analytical grade.
- Orthophosphoric Acid: Analytical grade.
- · Water: HPLC grade or purified water.

Preparation of 0.05 M Phosphate Buffer (pH 4.5):

- Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water.
- Adjust the pH to 4.5 with orthophosphoric acid.



Filter the buffer solution through a 0.45 μm membrane filter.

Preparation of Mobile Phase: Mix acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

Preparation of Standard Stock Solution (100 μg/mL):

- Accurately weigh 10 mg of Carbutamide Reference Standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.

Preparation of Sample Solution (from tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of carbutamide.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.

Method Validation Parameters (Typical)

The analytical method should be validated according to ICH guidelines.[3][4] The following table summarizes typical acceptance criteria for method validation.



Parameter	Acceptance Criteria
System Suitability	Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity (R²)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	≤ 2.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	% RSD ≤ 2.0% for small variations in method parameters

Stability-Indicating Aspects

For stability studies, forced degradation of **carbutamide** should be performed under various stress conditions such as acid, base, oxidative, thermal, and photolytic stress to ensure the method can separate the active ingredient from any degradation products.[5][6]

- Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

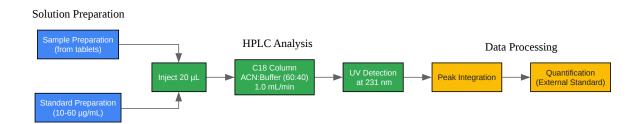
Data Presentation

Parameter	Typical Result	Acceptance Criteria
Retention Time (min)	~ 4.5	-
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	> 3000	> 2000



Concentration (µg/mL)	Peak Area
10	Example Value
20	Example Value
30	Example Value
40	Example Value
50	Example Value
60	Example Value
Correlation Coefficient (R²)	> 0.999

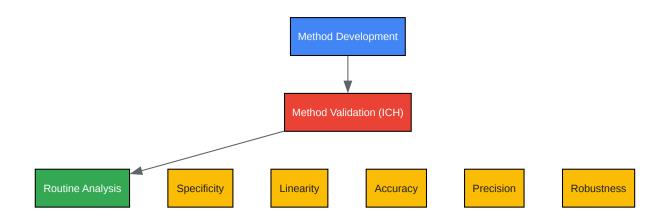
Visualizations



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Caption: Experimental workflow for the HPLC analysis of carbutamide.





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Caption: Logical relationship between method development, validation, and routine analysis.

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